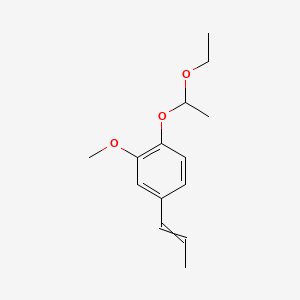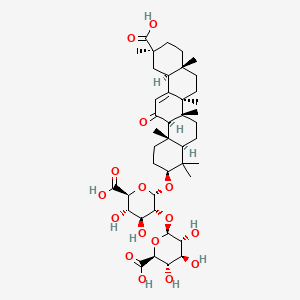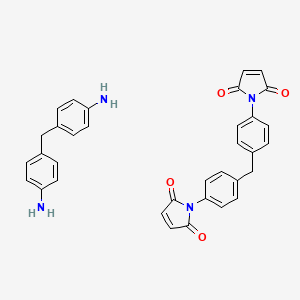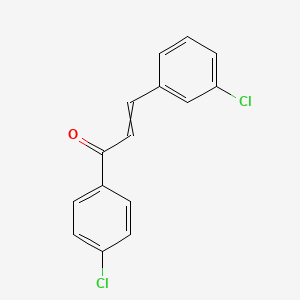
3-(3-chlorophenyl)-1-(4-chlorophenyl)prop-2-en-1-one
Overview
Description
3-(3-chlorophenyl)-1-(4-chlorophenyl)prop-2-en-1-one, also known as Clomiphene or Clomid, is a synthetic non-steroidal fertility drug. It is widely used in the field of reproductive medicine to induce ovulation in women with infertility issues. Clomiphene works by blocking estrogen receptors in the brain, which in turn stimulates the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), leading to the growth and maturation of ovarian follicles and subsequent ovulation.
Scientific Research Applications
Molecular Structure and Spectroscopic Analysis
- The molecular structure and vibrational wavenumbers of derivatives of 3-(3-chlorophenyl)-1-(4-chlorophenyl)prop-2-en-1-one have been studied, highlighting their stability, charge transfer, and hyperpolarizability. These studies utilize techniques like FT-IR, X-ray diffraction, and density functional theory (DFT) methods (Najiya et al., 2014), (Adole et al., 2020).
Nonlinear Optical (NLO) Properties
- Research has been conducted on the NLO properties of various derivatives, revealing their potential in applications like semiconductor devices and organic NLO materials. These studies involve examining crystal structure geometry, optoelectronic properties, and charge transport properties (Shkir et al., 2019).
Antibacterial Applications
- Some studies have explored the antibacterial activity of novel heterocyclic compounds containing a derivative of 3-(3-chlorophenyl)-1-(4-chlorophenyl)prop-2-en-1-one. These compounds have shown promising results against various bacterial strains, indicating potential pharmaceutical applications (Mehta, 2016).
Molecular Docking and Antimicrobial Activity
- Molecular docking studies along with antimicrobial activity assessments of certain derivatives have been performed. These investigations include vibrational study, quantum chemical analysis, and molecular docking simulations, demonstrating their relevance in the field of drug discovery (Sivakumar et al., 2021).
Nonlinear Optical Properties for Organic Materials
- Quantum chemical techniques have been applied to study the nonlinear optical properties of certain derivatives. These properties highlight the potential of these compounds in organic NLO materials, particularly in the context of optoelectronics (Tiwari & Singh, 2016).
Fluorescence Conversion in Organic Charge Transfer
- Investigations into the fluorescence conversion in organic charge transfer cocrystals of chalcone derivatives, including a derivative of 3-(3-chlorophenyl)-1-(4-chlorophenyl)prop-2-en-1-one, have been conducted. These studies explore their potential in opto-electronic materials (Zhao et al., 2017).
properties
IUPAC Name |
3-(3-chlorophenyl)-1-(4-chlorophenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O/c16-13-7-5-12(6-8-13)15(18)9-4-11-2-1-3-14(17)10-11/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFZZJRGYBWUDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90309014 | |
| Record name | 3-(3-Chlorophenyl)-1-(4-chlorophenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90309014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 308737 | |
CAS RN |
52182-41-9 | |
| Record name | 3-(3-Chlorophenyl)-1-(4-chlorophenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90309014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4'-DICHLOROCHALCONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



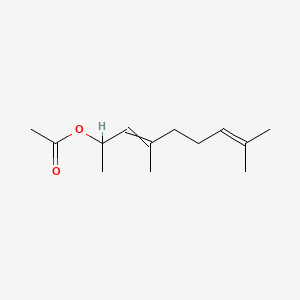

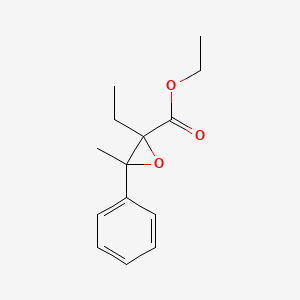
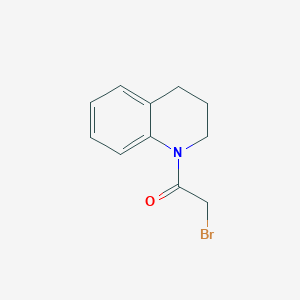
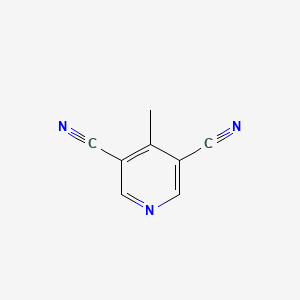
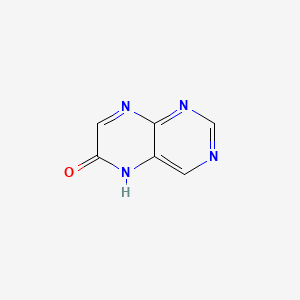
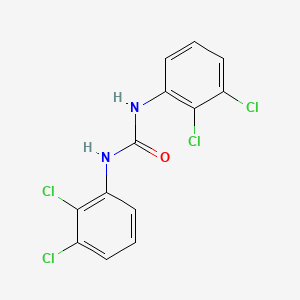
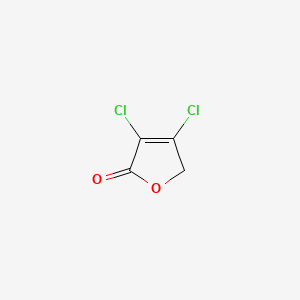

![2-Methoxyethyl 2-{5-[2-chloro-4-(trifluoromethyl)-phenoxy]-2-nitrophenoxy}propanoate](/img/structure/B1614948.png)
